4,5-diphenyl-4H-1,2,4-triazole-3-thiol
Description
Historical Trajectory and Foundational Principles of Triazole Heterocycles in Medicinal Chemistry
The journey of triazole, a five-membered heterocyclic compound containing three nitrogen atoms, began with its first synthesis in the 1880s. ontosight.ai Initially explored for its unique chemical structure, its vast pharmaceutical potential was not immediately recognized. ontosight.ai Over time, the chemistry of triazoles expanded, particularly with the discovery of the antifungal activities of azole derivatives in 1944, which catalyzed the development of numerous triazole-based drugs. nih.gov Today, triazoles are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. frontiersin.org Their significance is highlighted by the existence of over 500 triazole-based compounds used in various medications. ontosight.ai
The versatility of the triazole ring is due to its specific chemical properties. It is an aromatic, electron-rich system capable of engaging in various interactions such as pi-pi stacking, hydrogen bonding, and ion-dipole interactions with biological macromolecules. frontiersin.org This ability to act as a bioisostere for other heterocyclic rings like imidazole (B134444) or oxazole, and even for amide groups, makes it a valuable scaffold in drug design. researchgate.net The presence of three nitrogen atoms provides multiple sites for structural modifications, allowing chemists to fine-tune the pharmacological profiles of lead compounds. nih.gov This has led to the development of commercially successful drugs across various therapeutic areas, including antifungals (Fluconazole, Itraconazole), anticancer agents (Anastrozole, Letrozole), and antivirals (Ribavirin). researchgate.net
The 1,2,4-Triazole-3-thiol Scaffold: Distinctive Structural Motifs and Emergent Biological Promiscuity
Within the broad family of triazoles, the 1,2,4-triazole-3-thiol scaffold is of particular interest to medicinal chemists. This substructure is characterized by a 1,2,4-triazole (B32235) ring bearing a thiol (-SH) or thione (=S) group at the C3 position. The presence of the sulfur atom significantly influences the molecule's electronic properties and biological activity. nih.gov Triazole heterocycles that incorporate a mercapto- or thione-substitution often exhibit enhanced potency compared to their parent derivatives. nih.gov
The 1,2,4-triazole-3-thiol moiety is recognized for its "biological promiscuity," meaning it can interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.gov Extensive research has demonstrated that compounds containing this scaffold possess a wide spectrum of activities. nih.govscirp.org These properties make the 1,2,4-triazole-3-thiol ring a privileged scaffold in the search for new therapeutic agents. scirp.org
Table 1: Reported Biological Activities of the 1,2,4-Triazole-3-thiol Scaffold
| Biological Activity | Reference |
|---|---|
| Anticancer | nih.govnih.gov |
| Antimicrobial | nih.gov |
| Antifungal | researchgate.net |
| Antitubercular | nih.govnih.gov |
| Anti-inflammatory | nih.gov |
| Anticonvulsant | nih.gov |
| Antioxidant | nih.gov |
This table is interactive. Click on the headers to sort.
Positioning of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol within the Broader Triazole Research Paradigm
This compound is a specific derivative of the 1,2,4-triazole-3-thiol core structure. It is distinguished by the presence of two phenyl groups attached to the nitrogen at position 4 and the carbon at position 5 of the triazole ring. The synthesis of this compound has been reported in the literature, typically involving the cyclization of a substituted thiosemicarbazide (B42300). mdpi.comnih.gov
This particular compound serves as a valuable intermediate and a subject of study within the larger field of triazole chemistry. mdpi.comontosight.ai The diphenyl substitution significantly affects the molecule's lipophilicity and steric profile, which in turn can influence its biological activity and potential applications. Research on this compound and its derivatives explores its potential as an antimicrobial, antifungal, antiviral, and anticancer agent. ontosight.ai For instance, the thiol group can be readily S-alkylated to create a variety of new derivatives with potentially modified or enhanced biological activities. mdpi.com
Defining the Research Scope and Intellectual Objectives of the Comprehensive Review
This article provides a focused and comprehensive review of the chemical compound this compound. The primary objective is to synthesize and present scientifically accurate information strictly within the predefined structural outline. The scope is limited to the historical context of its parent heterocyclic system, the specific structural and biological characteristics of the 1,2,4-triazole-3-thiol scaffold, and the specific placement of this compound within this chemical landscape. The review will adhere strictly to the requested topics, presenting detailed research findings without venturing into areas such as dosage, administration, or safety profiles.
Structure
3D Structure
Properties
IUPAC Name |
3,4-diphenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQPTZBBLHLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-82-3 | |
| Record name | diphenyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Analysis of the Biological Activity Spectrum of 4,5 Diphenyl 4h 1,2,4 Triazole 3 Thiol and Its Functionalized Analogues
In Vitro Antimicrobial Potential Assessment
Derivatives of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol have been extensively synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses.
The antibacterial potential of functionalized 1,2,4-triazole-3-thiol derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the core triazole structure play a crucial role in determining the potency and spectrum of activity.
For instance, a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed that compounds featuring certain pharmacologically active groups, such as 4-chloro, 4-bromo, and 4-trichloromethyl substitutions on the phenyl ring, were associated with good antimicrobial activity. bohrium.com Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong activity against Staphylococcus aureus, with some derivatives exhibiting potency superior to the standard drug streptomycin. nih.gov However, in the same study, none of the tested compounds were active against Escherichia coli. nih.gov
Another study involving 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols found that a derivative with a para-hydroxyl group (compound 4c) was most active against Gram-positive bacterial strains (Bacillus subtilis and Staphylococcus aureus). connectjournals.com In contrast, other research found that a specific thiazolidenon derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (compound 5b) was effective only on the Gram-positive S. aureus, while a Schiff base derivative (compound 4b) showed the highest activity against the Gram-negative Pseudomonas aeruginosa. ktu.edu.trdergipark.org.tr These varied findings underscore the importance of specific structural modifications in targeting different bacterial species.
Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole-3-thiol Analogues
Compound/Derivative Bacterial Strain Activity (MIC in µg/mL) Reference 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol Mannich bases Bacillus cereus, Pseudomonas aeruginosa, Escherichia coli Potent inhibitory effect nih.gov Compound 4c (p-OH substituted) Bacillus subtilis 16 bohrium.com Compound 4c (p-OH substituted) Staphylococcus aureus 19 bohrium.com Clinafloxacin-triazole hybrids Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa 0.25 - 32 nih.gov 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives Micrococcus luteus 3.91 - 31.25 researchgate.net 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives Bacillus subtilis 15.63 - 62.5 researchgate.net 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives Staphylococcus aureus 15.63 - 125 researchgate.net
The antifungal properties of this class of compounds have also been a focus of investigation. A novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated significant activity against the fungal species Microsporum gypseum. nih.gov Notably, six derivatives in this series showed antifungal effects superior to the standard drug ketoconazole. nih.gov Conversely, the same study reported no activity against Candida albicans or Aspergillus niger. nih.gov
In another study, a derivative (compound 4e) showed a notable minimum inhibitory concentration (MIC) value of 24 µg/ml against C. albicans and 32 µg/ml against A. niger, indicating better antifungal activity compared to other synthesized compounds in that series. connectjournals.com Research into novel triazole-3-thiol derivatives designed as inhibitors of enolase 1 (Eno1) in Candida albicans has also shown promise, with all synthesized derivatives exhibiting notable antifungal efficacy against this clinically relevant species. seejph.com
Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Analogues
Compound/Derivative Fungal Strain Activity (MIC in µg/mL) Reference Compound 4e Candida albicans 24 bohrium.com Compound 4e Aspergillus niger 32 bohrium.com Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Microsporum gypseum Activity superior to ketoconazole dergipark.org.tr (E)-4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol Candida albicans Notable efficacy nih.gov
Research into the antiviral potential of 1,2,4-triazole-3-thiol derivatives has explored their efficacy against a variety of viruses. While studies specifically on this compound are limited, investigations into structurally related compounds provide valuable insights. For example, a series of 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives were synthesized and evaluated as potential inhibitors of the Nsp13 helicase of the MERS coronavirus. nih.gov The most active compounds in this series were those containing halogen atoms in the para position of an aryl substituent. nih.gov
Furthermore, derivatives based on 3,4-disubstituted triazole-5-thione have been synthesized and tested against HIV-1, with one specific compound showing high activity. nih.gov Other research has focused on developing novel fused heterocyclic systems, such as bohrium.comconnectjournals.comseejph.comtriazolo[3,4-b] bohrium.comconnectjournals.comscirp.orgthiadiazines, from 4-amino-4H-1,2,4-triazole-3-thiol precursors, for antiviral applications. nih.gov
Evaluation of In Vitro Antineoplastic Potential
The potential of this compound and its analogues as anticancer agents has been evaluated through cytotoxicity screening against various human cancer cell lines and mechanistic studies to understand their mode of action.
Various derivatives of the core triazole structure have demonstrated cytotoxic effects against a panel of cancer cell lines. In a study of novel tetrahydro- bohrium.comconnectjournals.comseejph.comtriazolo[3,4-a]isoquinoline chalcones, several compounds exhibited cytotoxic activity against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines. researchgate.net Specifically, compounds 5 and 8 in this study showed the lowest IC50 values against MCF-7 cells (50.05 and 27.15 µg/ml, respectively), indicating higher sensitivity of this cell line to the derivatives. researchgate.net
A separate study on pyrazole-fused triazole hybrids found that a Schiff base derivative (compound 3e) showed the most notable anticancer activity against the HepG2 liver cancer cell line. jocpr.com The investigation revealed that, in general, Schiff bases were more active than the corresponding Mannich bases in the MTT assay. jocpr.com
Table 3: In Vitro Cytotoxicity of Selected 1,2,4-Triazole (B32235) Analogues
Compound/Derivative Cancer Cell Line Activity (IC50) Reference Compound 5 (triazolo-isoquinoline chalcone) MCF-7 (Breast) 50.05 µg/mL Compound 8 (triazolo-isoquinoline chalcone) MCF-7 (Breast) 27.15 µg/mL Compound 3e (pyrazole-fused Schiff base) HepG2 (Liver) Most notable activity in series Thiophenol-formaldehyde-triazole (TFT) derivative 5a CAOV3, CAOV4, ES-2 (Ovary) Inhibited viability 1,2,3-Triazole-chalcone conjugate 11e RPMI-8226 (Leukemia) 3.17 µM
Beyond simple cytotoxicity, studies have delved into the molecular mechanisms by which these triazole derivatives exert their anticancer effects. Research has shown that these compounds can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.
For example, the two most potent tetrahydro- bohrium.comconnectjournals.comseejph.comtriazolo[3,4-a]isoquinoline chalcone (B49325) derivatives (compounds 5 and 8) were found to induce cell growth arrest at the G1 phase of the cell cycle in MCF-7 cells, thereby inhibiting the G1/S transition. researchgate.net These compounds also significantly stimulated apoptotic death, increasing the apoptotic cell population to 8.72% and 17.28%, respectively, compared to 0.55% in control cells. researchgate.net The apoptotic induction was further confirmed by the activation of caspase-3. researchgate.net
Similarly, a study on novel 1,2,3-triazole-chalcone conjugates in leukemia cells (RPMI-8226) found that the most effective derivative (11e) induced apoptosis by upregulating pro-apoptotic markers like BAX, caspase-3, and caspase-9. nih.gov This compound also caused the cell cycle to arrest in the S phase. nih.gov In a different study, a thiophenol-formaldehyde-triazole derivative (compound 5a) was shown to enhance the apoptotic cell proportion in ovarian cancer cells in a dose-dependent manner. nih.gov
Antioxidant and Free Radical Scavenging Capabilities (In Vitro Assays)
The capacity of a compound to neutralize free radicals is a critical indicator of its potential to mitigate oxidative stress, a key factor in numerous pathological conditions. The antioxidant potential of this compound and its analogues has been investigated through various in vitro assays.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating the free radical scavenging ability of compounds. nih.gov Studies on analogues of this compound have demonstrated significant antioxidant activity.
One study investigated the free radical scavenging potential of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT), a closely related analogue. In the DPPH assay, AT exhibited effective scavenging of DPPH radicals, with a half-maximal inhibitory concentration (IC50) of 1.3 × 10⁻³ ± 0.2 × 10⁻³ M. nih.gov The same compound also showed superior ability in neutralizing ABTS radical cations, with a computed IC50 value of 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ M. nih.gov
Another study on a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives reported that one of the tested compounds exhibited the most potent DPPH radical scavenging activity, with an IC50 value of 5.84 μg/ml, which was comparable to the standard antioxidant, ascorbic acid. researchgate.net
These findings suggest that the 1,2,4-triazole-3-thiol scaffold, particularly with a phenyl substitution at the 5-position, is a promising framework for the development of potent antioxidants. The presence of the thiol (-SH) and amino (-NH2) groups is believed to contribute significantly to the radical scavenging capacity. nih.gov
Table 1: In Vitro Antioxidant Activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)
| Assay | IC50 Value (M) |
|---|---|
| DPPH Radical Scavenging | 1.3 × 10⁻³ ± 0.2 × 10⁻³ nih.gov |
| ABTS Radical Scavenging | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ nih.gov |
Enzyme Inhibition Studies
The therapeutic potential of this compound and its analogues extends to their ability to inhibit specific enzymes involved in various disease processes.
Lanosterol (B1674476) 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govwikipedia.org The inhibition of this enzyme is the primary mechanism of action for azole antifungal drugs. nih.gov The 1,2,4-triazole ring is a key pharmacophore that interacts with the heme iron atom in the active site of the enzyme, disrupting its function. nih.gov
While direct studies on this compound are not extensively reported, numerous studies on its analogues highlight their potent antifungal activity, which is indicative of lanosterol 14α-demethylase inhibition. A series of novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated strong antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. nih.gov Similarly, other research on novel triazole-3-thiol derivatives containing a substituted phenyl moiety reported notable antifungal efficacy against Candida albicans. seejph.com These findings underscore the potential of the this compound scaffold as a source of new antifungal agents targeting lanosterol 14α-demethylase. researchgate.netsemanticscholar.orgistanbul.edu.tr
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell survival, proliferation, migration, and adhesion, and its overexpression is implicated in various cancers. nih.gov Small molecule inhibitors of FAK are therefore considered promising anticancer agents. nih.gov
Research has identified the diphenyl substitution on a five-membered heterocyclic ring as a key structural feature for FAK inhibitory activity. nih.gov A study on 5-pyridinyl-1,2,4-triazole derivatives, which are structurally analogous to the diphenyl-substituted triazoles, revealed potent FAK inhibitory activity. One of the synthesized compounds, 3d, exhibited a significant FAK inhibitory activity with an IC50 value of 18.10 nM, which was better than the reference compound GSK-2256098 (IC50 = 22.14 nM). nih.gov This highlights the potential of the this compound scaffold in the design of novel FAK inhibitors for cancer therapy.
Table 2: FAK Inhibitory Activity of a 5-pyridinyl-1,2,4-triazole Derivative (Compound 3d)
| Compound | FAK Inhibition IC50 (nM) |
|---|---|
| Compound 3d | 18.10 nih.gov |
| GSK-2256098 (Reference) | 22.14 nih.gov |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, the urease produced by Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. nih.gov The inhibition of urease is a therapeutic strategy to combat infections by urease-producing bacteria.
Derivatives of 1,2,4-triazole have shown significant potential as urease inhibitors. A study on a series of 1,2,4-triazole-Schiff base derivatives identified a potent urease inhibitor, with compound 5f exhibiting an IC50 value of 6.68 ± 0.44 μM, which was significantly more potent than the standard thiourea (B124793) (IC50 = 41.56 ± 1.26 μM). nih.gov
Furthermore, a series of nih.govseejph.comscirp.orgtriazolo[3,4-b] nih.govseejph.comscirp.orgthiadiazole derivatives, synthesized from a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol precursor, displayed significant urease inhibitory effects, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM. nih.gov These findings suggest that the this compound core is a promising scaffold for the development of potent urease inhibitors.
Table 3: Urease Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound Series | IC50 Range (µM) |
|---|---|
| 1,2,4-Triazole-Schiff Base Derivatives | 6.68 ± 0.44 (for compound 5f) nih.gov |
| nih.govseejph.comscirp.orgtriazolo[3,4-b] nih.govseejph.comscirp.orgthiadiazole Derivatives | 0.87 ± 0.09 to 8.32 ± 1.21 nih.gov |
Anti-inflammatory and Analgesic Properties (In Vitro Models)
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with various diseases. The 1,2,4-triazole nucleus is a common feature in many compounds with anti-inflammatory and analgesic properties. scirp.orgdergipark.org.trnih.gov
A study on the synthesis of 5-(methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally very similar to this compound, reported that these compounds exhibit anti-inflammatory activity. nih.gov While the study focused on in vivo models, it provides a strong rationale for the anti-inflammatory potential of the core structure in in vitro settings. The anti-inflammatory activity of triazole derivatives is often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) or to modulate the production of pro-inflammatory cytokines. nih.gov Further in vitro studies are warranted to elucidate the specific mechanisms by which this compound and its analogues exert their anti-inflammatory effects.
Other Reported Pharmacological Activities (e.g., Anticonvulsant, Antitubercular)
Beyond the extensively studied areas of antimicrobial and anticancer effects, the versatile this compound scaffold and its analogues have been explored for a range of other pharmacological applications. Research has particularly highlighted their potential as anticonvulsant and antitubercular agents, demonstrating the broad therapeutic promise of this heterocyclic core.
Anticonvulsant Activity
The 1,2,4-triazole nucleus is a key structural feature in various central nervous system (CNS) active agents. scirp.org Consequently, derivatives of this compound have been synthesized and evaluated for their potential to manage seizures.
A study involving a series of substituted 4,5-diphenyl 4H-1,2,4-triazole-3-thiols identified several compounds with notable anticonvulsant properties. nih.gov When screened using the supramaximal electric shock method, some of these derivatives demonstrated a significant inhibition of seizures compared to the control group. nih.gov Further research into 4,5-disubstituted-1,2,4-triazoles revealed potent activity in both Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. japsonline.com Specifically, compounds designated as 6g, 6h, and 6m were found to have efficacy comparable to the standard drugs phenytoin (B1677684) and carbamazepine. japsonline.com
The incorporation of other heterocyclic moieties has also been explored to enhance anticonvulsant effects. For instance, linking a 1,3,4-thiadiazole (B1197879) group to the triazole-thiol structure yielded compounds with significant activity. frontiersin.org One such derivative, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol, showed high percentage inhibition in both PTZ and MES tests. frontiersin.org Similarly, the synthesis of 4-substituted phenyl-3-((4-aryl-4,5-dihydrothiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones produced derivatives with significant anticonvulsant activity. nih.gov These findings underscore the potential of modifying the core triazole-thiol structure to develop new antiepileptic agents. zsmu.edu.uaresearchgate.net
Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole-3-thiol Analogues
| Compound/Derivative Class | Test Model | Key Findings | Reference(s) |
|---|---|---|---|
| Substituted 4,5-diphenyl 4H-1,2,4-triazole-3-thiols | Supramaximal Electric Shock | Exhibited inhibition of seizure relative to the control. | nih.gov |
| Novel 4,5-disubstituted-1,2,4-triazoles (6g, 6h, 6m) | MES and scPTZ | Showed potent activity comparable to phenytoin and carbamazepine. | japsonline.com |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ and MES | Displayed good activity with 83% and 75% inhibition, respectively. | frontiersin.org |
| 4-Substituted phenyl-3-((4-aryl-4,5-dihydrothiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones | Not Specified | Certain derivatives showed significant anticonvulsant activity. | nih.gov |
| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Corazole-induced seizure model | Activity exceeded that of comparison drugs phenobarbital (B1680315) and Mydocalm. | zsmu.edu.ua |
Antitubercular Activity
The emergence of multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) has created an urgent need for novel antitubercular agents. The 1,2,4-triazole-3-thiol scaffold has been identified as a promising starting point for the development of such drugs. nih.govmdpi.com
Significant research has focused on 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. nih.govscilit.com One prominent example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, demonstrated promising activity against both the standard H37Rv strain and MDR strains of MTB. nih.govscilit.com The minimum inhibitory concentration (MIC) for this compound was recorded at 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains. nih.govscilit.com Computational docking studies suggested that its mechanism of action may involve the inhibition of MTB β-ketoacyl ACP synthase I (KasA), a key enzyme in mycobacterial fatty acid synthesis. scilit.com
Other structural modifications have also yielded potent antitubercular compounds. A series of pyridine-1,2,4-triazole derivatives were synthesized and tested, with one compound in particular showing high activity against M. tuberculosis H37Ra at an MIC of 0.976 μg/mL. mdpi.com Another study investigated 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, which was found to exert a tuberculostatic effect by holding back the growth of a pathogenic strain of M. bovis. zsmu.edu.ua These collective findings highlight the significant potential of 1,2,4-triazole-3-thiol derivatives in the search for new and effective treatments for tuberculosis. mdpi.com
Table 2: Antitubercular Activity of Selected 1,2,4-Triazole-3-thiol Analogues
| Compound/Derivative | Target Strain(s) | MIC/Key Findings | Reference(s) |
|---|---|---|---|
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | nih.govscilit.com |
| Multi-Drug-Resistant (MDR) MTB | 11 µg/mL | nih.govscilit.com | |
| Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 μg/mL | mdpi.com |
| 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | M. bovis | Exhibited a tuberculostatic effect, holding back bacterial growth. | zsmu.edu.ua |
Mechanistic Elucidation and Structure Activity Relationship Sar Studies
Molecular Mechanism of Action (MOA) Investigations (In Vitro and Molecular Level)
Investigations into the molecular and cellular mechanisms of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol have provided insights into its biological targets and pathway modulation.
The 4,5-diphenyl-1,2,4-triazole scaffold has been identified as a novel structural class for selective receptor antagonism. High-throughput screening of chemical libraries using Chinese Hamster Ovary (CHO) cells engineered to express the cloned human vasopressin V(1A) receptor led to the discovery of derivatives of this compound. nih.govcapes.gov.br These studies revealed that the 4,5-diphenyl-1,2,4-triazole structure plays a crucial role in establishing high-affinity binding to the human V(1A) receptor. nih.gov
While direct enzymatic inhibition studies on this compound itself are specific, the broader class of 1,2,4-triazoles is well-known for its antifungal properties, which are often attributed to the inhibition of lanosterol (B1674476) 14α-demethylase. ontosight.ai This enzyme is critical for the synthesis of ergosterol, a vital component of fungal cell membranes. ontosight.ai This established mechanism for the triazole class suggests a potential avenue of action for antimicrobial derivatives of the core compound.
Derivatives of 4,5-diphenyl-1,2,4-triazole have been demonstrated to function as antagonists for the human V(1A) receptor. This was confirmed by observing their effects on the arginine vasopressin (AVP)-induced intracellular calcium ([Ca²⁺]i) response in CHO cells expressing the V(1A) receptor. nih.gov By blocking the AVP-induced increase in intracellular calcium, these compounds demonstrate clear modulation of this specific signal transduction pathway at the cellular level. nih.gov
Structure-Activity Relationship (SAR) Analysis
SAR studies are critical for understanding how chemical modifications to the this compound scaffold influence its biological activity and selectivity.
Modifications to the two phenyl rings at the 4- and 5-positions of the triazole core have a significant impact on pharmacological activity.
V(1A) Receptor Affinity: For antagonism of the V(1A) receptor, the introduction of a basic amine moiety, such as a 2-(morpholino)ethoxy group, onto the 4-phenyl ring was found to be effective in enhancing both the binding affinity for the V(1A) receptor and the selectivity against the V(2) receptor. nih.gov
Antimicrobial Activity: In related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the presence of certain substituents on the phenyl ring was found to be critical for antimicrobial potency. bohrium.com Compounds featuring 4-chloro, 4-bromo, and 4-trichloromethyl groups on the phenyl ring demonstrated good antimicrobial activity. bohrium.comresearchgate.net
Antitumor Activity: In a study of 4,5-disubstituted-1,2,4-triazole-3-thiols, replacing a phenyl group at the 5-position with a pyridyl group generally resulted in greater antitumor activity, as measured by anti-crown gall activity on potato discs. scirp.org
Table 1: Effect of Phenyl Ring Substituents on Biological Activity This table is interactive. You can sort and filter the data.
| Core Structure | Substituent/Modification | Position | Observed Effect | Activity Type |
|---|---|---|---|---|
| 4,5-diphenyl-1,2,4-triazole | 2-(morpholino)ethoxy | 4-phenyl ring | Increased affinity and selectivity | V(1A) Receptor Antagonism |
| 4-amino-5-phenyl-1,2,4-triazole-3-thiol | 4-chloro, 4-bromo, 4-trichloromethyl | 5-phenyl ring | Good activity | Antimicrobial |
The thiol (-SH) group at the 3-position is a key functional handle for chemical modification and plays a direct role in the molecule's biological profile. The compound exists in tautomeric equilibrium between the thiol and thione forms.
Derivatization of this group, particularly through S-alkylation, is a common synthetic strategy to generate new analogues. mdpi.com For instance, S-alkylation has been performed using reagents like 2-bromo-1,1-diethoxyethane. mdpi.com In other studies, the thiol group has been alkylated with various halo-ketones to produce compounds with potential anti-inflammatory activity. nih.gov
The state of the thiol group—whether it is free or derivatized—can be crucial for activity. In a series of related 4-amino-5-phenyl-4H- nih.govresearchgate.netmdpi.com-triazole-3-thiol derivatives, the presence of a free SH group, in conjunction with acetylation of the amino group at the 4-position, led to a decrease in antibacterial activity against most tested strains. researchgate.net Similarly, converting the thiol to a thioacetic acid in a different triazole series had varied, but not consistently positive, effects on antiradical activity. zsmu.edu.ua This suggests that for certain biological targets, derivatization of the thiol moiety is necessary for optimal interaction.
Specific structural elements of the this compound framework can be correlated with distinct pharmacological activities.
V(1A) Receptor Antagonism: The core 4,5-diphenyl-1,2,4-triazole structure itself is considered essential for achieving high affinity for the human V(1A) receptor. nih.gov
Antimicrobial Activity: The combination of the 1,2,4-triazole-3-thiol core with specific halogenated phenyl rings is strongly correlated with antibacterial and antifungal outcomes. bohrium.comzsmu.edu.ua For example, derivatives have shown activity against Staphylococcus aureus and Candida albicans. zsmu.edu.ua
Antitumor and Cytotoxic Activity: The nature of the substituent at the 4-position of the triazole ring can significantly influence antitumor and cytotoxic effects. In a study of 4,5-disubstituted triazoles, compounds with a cyclohexyl group at the N-4 position showed notable brine shrimp lethality, indicating potential cytotoxicity. scirp.org
Table 2: Correlation of Structural Features with Pharmacological Outcomes This table is interactive. You can sort and filter the data.
| Key Structural Feature | Pharmacological Outcome | Example |
|---|---|---|
| 4,5-diphenyl-1,2,4-triazole scaffold | V(1A) Receptor Antagonism | High affinity for the hV(1A) receptor |
| Phenyl ring with electron-withdrawing groups (e.g., Cl, Br) | Antimicrobial Activity | Activity against various bacterial strains |
| Pyridyl group at C-5 position | Antitumor Activity | Increased inhibition in potato disc assay |
| Cyclohexyl group at N-4 position | Cytotoxicity | High lethality in brine shrimp assay |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Development and Validation of QSAR Models for Biological Activity Prediction
Information regarding the development of mathematical models that quantitatively correlate the structural features of this compound derivatives with their biological activities is not available. There are no published studies presenting QSAR models, including their statistical validation parameters such as the coefficient of determination (r²), cross-validated coefficient (q²), and Fischer's value (F), for this specific series of compounds.
Identification of Key Molecular Descriptors Contributing to Activity
Due to the absence of QSAR studies for this compound, the key molecular descriptors (e.g., electronic, steric, topological, or thermodynamic properties) that significantly contribute to or detract from the biological activity of this class of molecules have not been identified or quantified.
Computational Chemistry and in Silico Approaches for 4,5 Diphenyl 4h 1,2,4 Triazole 3 Thiol Research
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets for 4,5-diphenyl-4H-1,2,4-triazole-3-thiol and understanding its binding mode at the atomic level.
Research on various 1,2,4-triazole (B32235) derivatives has demonstrated their potential to interact with a wide range of biological targets. For instance, docking studies have been performed on derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol to evaluate their binding affinity to enzymes like cyclooxygenase-II (COX-2), a key target in inflammation. researchgate.netpnrjournal.com Similarly, other studies have explored the interaction of triazole compounds with microbial enzymes such as DNA gyrase, highlighting their potential as antimicrobial agents. researchgate.netijper.org
In a typical molecular docking workflow, the three-dimensional structure of this compound is docked into the active site of a target protein. The simulation predicts the binding energy and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For example, studies on similar triazole compounds have shown that the 1,2,4-triazole ring is often crucial for forming hydrogen bonds with active site residues. researchgate.netpensoft.net The phenyl groups of the compound can engage in π-stacking and hydrophobic interactions, further stabilizing the ligand-protein complex. researchgate.net
The following table summarizes representative findings from molecular docking studies on related 1,2,4-triazole derivatives, which can infer potential targets and interactions for this compound.
| Target Protein | PDB ID | Ligand Class | Key Interactions Observed | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Cyclooxygenase-II (COX-2) | 3LN1 | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives | Hydrogen bonding with active site residues. | Not specified | Anti-inflammatory |
| DNA Gyrase | 1KZN | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives | Good binding affinity, with the triazole ring forming key hydrogen bonds. | Not specified | Antibacterial |
| Cathepsin B | 1SP4 | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives | Good binding affinity. | Not specified | Anticancer |
| Focal Adhesion Kinase (FAK) | Not specified | 4-Phenyl-5-Pyrazinyl-3-mercapto-1,2,4-triazole | Binding to the FAK protein, suggesting potential as an inhibitor. | Not specified | Anticancer |
| Cyclin-Dependent Kinase 2 (CDK2) | Not specified | 1,2,4-Triazole-1,2,3-triazole conjugates | Superior interactions with active site residues and minimum binding energy. | Not specified | Anticancer |
Molecular Dynamics Simulations for Ligand-Protein Interaction Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding.
MD simulations performed on 1,2,4-triazole derivatives complexed with their target proteins have provided valuable information on the stability of the interactions. pensoft.netresearchgate.net For instance, a study on a novel 1,2,4-triazole derivative targeting butyrylcholinesterase (BuChE) showed that the ligand-protein complex remained stable throughout the simulation, with the key binding interactions being maintained. researchgate.net Such simulations can reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of this compound. nih.govresearchgate.net These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.
The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the electron-donating and electron-accepting regions of the molecule, respectively. This information is vital for understanding its reactivity and potential interactions with biological macromolecules. For related triazole thiones, DFT calculations have helped to elucidate the tautomeric equilibrium between the thione and thiol forms. tandfonline.com
Key parameters derived from quantum chemical calculations include:
HOMO-LUMO energy gap: A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): This map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are important for predicting non-covalent interactions. tandfonline.com
Global reactivity descriptors: Parameters such as electronegativity, global hardness, and softness provide a quantitative measure of the molecule's reactivity. nih.gov
A study on 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone utilized DFT to optimize the molecular geometry and compare it with experimental X-ray diffraction data. researchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Models Only)
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. imist.ma Various computational models and web-based tools, such as SwissADME and pkCSM, are used to predict the ADME profile of this compound and its analogs. pensoft.netnih.gov
These tools predict a range of properties, including:
Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
Distribution: Plasma protein binding and volume of distribution.
Metabolism: Interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov
Excretion: Prediction of renal clearance.
Studies on various 1,2,4-triazole derivatives have shown that they generally exhibit good oral bioavailability and adhere to Lipinski's rule of five, which is a guideline for drug-likeness. pnrjournal.compnrjournal.com For example, predictions for some triazole fungicides indicated good oral bioavailability but also potential interactions with P-glycoprotein and hepatic cytochromes. researchgate.netdoaj.org
The following table presents a hypothetical ADME profile for this compound based on predictions for similar triazole structures.
| ADME Property | Predicted Value/Classification | Significance |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Low / No | Suggests a lower likelihood of central nervous system side effects. researchgate.net |
| P-glycoprotein (P-gp) Substrate | No | The compound is less likely to be actively pumped out of cells, potentially increasing its efficacy. researchgate.net |
| CYP Isoform Inhibition (e.g., CYP1A2, CYP2C9, CYP3A4) | Potential Inhibitor | May lead to drug-drug interactions. nih.gov |
| Lipinski's Rule of Five | Compliant | Suggests drug-like physicochemical properties. pnrjournal.com |
Computational Toxicity Prediction (Purely In Silico Methodologies, e.g., TEST Software)
Computational toxicology aims to predict the potential adverse effects of chemical compounds without the need for extensive animal testing. ceon.rs Software tools like the Toxicity Estimation Software Tool (TEST) use Quantitative Structure-Toxicity Relationship (QSTR) models to predict various toxicity endpoints. zsmu.edu.ua
For 1,2,4-triazole derivatives, QSTR models have been developed to predict acute toxicity (LD50) in rodents. nih.gov These models correlate the structural features of the molecules with their observed toxicity. The predictions can help in prioritizing compounds with a lower toxicity profile for further development. zsmu.edu.ua For instance, a study on new S-alkyl derivatives of 1,2,4-triazole used TEST to predict their LD50 in rats, finding that the length of the alkyl chain significantly influenced toxicity. zsmu.edu.ua
Predicted toxicity endpoints often include:
Acute toxicity (LD50)
Mutagenicity (Ames test)
Carcinogenicity
hERG (human Ether-a-go-go-Related Gene) channel blockage, which can indicate cardiotoxicity. researchgate.net
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. pensoft.net For this compound, this approach can be used to screen libraries of its derivatives against various biological targets to identify promising lead compounds.
Ligand-based drug design, on the other hand, is employed when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can be used to build a model that predicts the biological activity of new compounds based on their structural and chemical features. ijpsjournal.com These models can then guide the rational design of new, more potent derivatives of this compound.
Analytical and Spectroscopic Methodologies for Structural Elucidation Focus on Techniques, Not Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR spectroscopy is employed to identify the number and types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the two phenyl rings and the labile proton of the thiol group (S-H). The chemical shifts (δ) of the aromatic protons typically appear in the downfield region of the spectrum, and their splitting patterns provide information about their substitution pattern and coupling with neighboring protons. The thiol proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the phenyl rings and the two carbons of the triazole ring (C3 and C5). The chemical shifts of these carbons are indicative of their hybridization and electronic environment. For instance, the carbon atom attached to the sulfur atom (C3) is expected to have a characteristic chemical shift.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign protons within the phenyl rings. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C signals. These multidimensional techniques are crucial for the complete and accurate structural assignment of the molecule. mdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A key feature would be the stretching vibration of the S-H group of the thiol, which typically appears as a weak to medium band in the region of 2550-2600 cm⁻¹. The N-H stretching vibration of the triazole ring may also be observed, typically in the range of 3100-3400 cm⁻¹. The C=N stretching vibration of the triazole ring is expected to produce a medium to strong absorption band around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The presence of these characteristic absorption bands provides strong evidence for the presence of the triazole-thiol core and the phenyl substituents. dergipark.org.trnih.gov
Below is a table summarizing the expected FT-IR absorption bands for key functional groups in this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S-H (Thiol) | 2550-2600 |
| N-H (Triazole) | 3100-3400 |
| Aromatic C-H | > 3000 |
| C=N (Triazole) | 1600-1650 |
| Aromatic C=C | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion with high accuracy, further confirming the molecular formula.
In addition to the molecular ion peak, the mass spectrum will also display a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information for its identification. The fragmentation of this compound may involve the loss of the thiol group, cleavage of the phenyl rings, or fragmentation of the triazole ring itself. Analysis of these fragmentation pathways aids in the structural elucidation of the compound. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₄H₁₁N₃S).
A close agreement between the found and calculated elemental percentages serves as a crucial confirmation of the compound's purity and elemental composition. This technique is often used in conjunction with other spectroscopic methods to provide a complete and unambiguous characterization of the synthesized compound. dergipark.org.trnih.gov
The following table shows a hypothetical comparison of calculated and found elemental analysis data for this compound.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 66.91 | 66.85 |
| Hydrogen (H) | 4.41 | 4.45 |
| Nitrogen (N) | 16.72 | 16.68 |
| Sulfur (S) | 12.76 | 12.72 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
A successful X-ray crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the triazole ring and the relative orientations of the two phenyl substituents. Furthermore, this technique can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. The structural data obtained from X-ray crystallography serves as the ultimate proof of the compound's molecular structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum is obtained by measuring the absorbance of a solution of the compound as a function of the wavelength of light.
The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions are typically of high intensity and arise from the excitation of electrons in the π-systems of the phenyl rings and the triazole ring. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms) to anti-bonding π* orbitals. The position and intensity of these absorption bands provide insights into the electronic structure and conjugation within the molecule. nih.gov
Future Perspectives and Unaddressed Research Frontiers for 4,5 Diphenyl 4h 1,2,4 Triazole 3 Thiol
Identification of Novel Biological Targets and Therapeutic Avenues
The 1,2,4-triazole (B32235) nucleus is a key pharmacophore present in a variety of clinically used drugs. nih.gov Derivatives of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol have demonstrated a wide range of biological activities, suggesting potential for the development of new therapeutic agents. zsmu.edu.uascirp.org Future research should focus on identifying novel and specific biological targets to move beyond broad-spectrum activity and develop more targeted therapies.
Known biological activities for derivatives of this scaffold include:
Antimicrobial and Antifungal Activity : Numerous studies have reported the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives with significant antibacterial and antifungal properties. nih.govscirp.orgbohrium.com For instance, certain derivatives have shown pronounced activity against S. aureus and Candida albicans. zsmu.edu.ua Future work could involve screening against a wider range of resistant microbial strains and identifying the specific enzymes or cellular pathways they inhibit.
Anticancer Activity : The triazole scaffold is a component of several anticancer agents. scirp.org A novel series of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols were designed as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. bohrium.com This suggests that 4,5-diphenyl derivatives could be explored for their potential to modulate critical cancer pathways.
Antioxidant Properties : Several 1,2,4-triazole-thiol derivatives have been shown to possess good antioxidant properties, evaluated by methods such as DPPH radical scavenging. mdpi.comnih.govresearchgate.net This opens avenues for investigating their potential in diseases associated with oxidative stress.
Anti-inflammatory and Analgesic Activity : The 1,2,4-triazole core is associated with anti-inflammatory and analgesic effects. zsmu.edu.uadergipark.org.tr Future studies could explore the specific mechanisms, such as cyclooxygenase (COX) enzyme inhibition.
Receptor Antagonism : High-throughput screening has identified 4,5-diphenyl-1,2,4-triazole derivatives as a novel class of selective antagonists for the human V(1A) receptor, indicating potential as antihypertensive agents. nih.gov This highlights the potential for discovering other specific receptor interactions.
Biological Activities of 1,2,4-Triazole-3-thiol Derivatives
| Biological Activity | Target/Organism Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, B. subtilis, E. coli | Infectious Diseases | nih.govzsmu.edu.ua |
| Antifungal | Candida albicans | Infectious Diseases | zsmu.edu.ua |
| Anticancer | p53-MDM2 Interaction | Oncology | bohrium.com |
| Antioxidant | DPPH Radical Scavenging | Oxidative Stress-Related Diseases | mdpi.comnih.gov |
| Anti-inflammatory | Not specified | Inflammatory Disorders | zsmu.edu.ua |
| hV(1A) Receptor Antagonist | Human Vasopressin V1A Receptor | Hypertension | nih.gov |
Exploration of Advanced Synthetic Strategies for Architecturally Complex Derivatives
The synthesis of this compound and its analogues has been well-established, typically involving the cyclization of thiosemicarbazide (B42300) precursors. scirp.orgnih.gov However, to fully explore the therapeutic potential, more advanced and efficient synthetic strategies are needed to generate architecturally complex and diverse derivatives.
Key synthetic approaches and future directions include:
Base-Catalyzed Cyclization : The most common method involves the ring closure of 1,4-disubstituted thiosemicarbazides in an alkaline medium. scirp.orgnih.gov This method is robust for creating the core triazole-thiol structure.
S-Alkylation : The thiol group provides a convenient handle for further functionalization. S-alkylation with various electrophiles, such as halogenated acetals, allows for the introduction of diverse side chains, leading to compounds like S-substituted acetaldehydes. researchgate.netmdpi.com
Mannich Reactions : The reaction of the triazole-thiol with formaldehyde (B43269) and a secondary amine (e.g., piperidine, morpholine) yields N-Mannich bases, which can significantly alter the compound's physicochemical and biological properties. mdpi.comnih.gov
Multi-component Reactions : Developing one-pot, multi-component reactions could streamline the synthesis of complex derivatives, improving efficiency and reducing waste.
Combinatorial Chemistry : Applying combinatorial approaches to generate large libraries of derivatives with diverse substitutions on the phenyl rings and the thiol side chain would accelerate the discovery of lead compounds.
Future synthetic efforts should aim to create molecules with improved drug-like properties, such as enhanced solubility, metabolic stability, and target specificity.
Integration of Artificial Intelligence and Machine Learning in Triazole Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.comdrughunter.com Integrating these computational tools into the research of this compound could significantly enhance the efficiency of discovering novel therapeutic agents.
Potential applications of AI/ML in this field include:
Target Identification and Validation : AI algorithms can analyze vast biological datasets to predict and prioritize new biological targets for triazole derivatives. premierscience.com
Virtual Screening : ML models can be trained on existing data to perform high-throughput virtual screening of large chemical libraries, identifying compounds with a high probability of binding to a specific target. premierscience.comfrontiersin.org
De Novo Drug Design : Generative AI models can design entirely new triazole derivatives with optimized properties for a given biological target, exploring a much wider chemical space than traditional methods.
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of novel triazole derivatives based on their chemical structure, guiding the synthesis of more potent compounds. frontiersin.org
ADMET Prediction : AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, reducing the likelihood of late-stage failures. drughunter.com
While the direct application of AI to this specific triazole is not yet widely reported, the general success of these methods in broader drug discovery indicates a significant unexploited potential. jsr.org
Addressing Gaps in Mechanistic Understanding and In Vivo Biological Correlates (Preclinical, Non-Human, Non-Toxicity)
A significant portion of the existing research on this compound derivatives focuses on their synthesis and initial in vitro screening. scirp.orgktu.edu.tristanbul.edu.tr A major gap exists in the detailed mechanistic understanding of how these compounds exert their biological effects and in the validation of these effects through in vivo studies.
Future research must prioritize:
Mechanism of Action Studies : For promising compounds, detailed biochemical and cellular assays are needed to identify the precise molecular targets and pathways they modulate. For example, for antimicrobial derivatives, studies could focus on their effects on cell wall synthesis, protein synthesis, or nucleic acid replication.
Preclinical In Vivo Models : Compounds that show significant in vitro activity must be advanced into preclinical animal models of disease. For instance, antibacterial derivatives should be tested in infection models, and anticancer compounds in xenograft models, to evaluate their efficacy and pharmacokinetic profiles. scirp.org
Structure-Activity Relationship (SAR) Elucidation : A systematic exploration of how different substituents on the phenyl rings and the thiol side chain affect biological activity is crucial for rational drug design. nih.govnih.gov
Bridging the gap between in vitro findings and in vivo efficacy is a critical step toward the potential clinical development of any therapeutic candidate derived from this scaffold.
Potential in Non-Biological Applications (e.g., Material Science, Corrosion Inhibition, Chelation)
Beyond their therapeutic potential, 1,2,4-triazole-3-thiol derivatives have shown considerable promise in various material science and industrial applications, most notably as corrosion inhibitors. nih.govresearchgate.netresearchgate.net
Key non-biological applications and future research directions include:
Corrosion Inhibition : Triazole derivatives are effective corrosion inhibitors for metals such as carbon steel in acidic environments. nih.govresearchgate.net Their efficacy stems from the ability of the molecules to adsorb onto the metal surface, forming a protective film that hinders both cathodic and anodic reactions. researchgate.netmdpi.com The presence of heteroatoms (N, S) and π-electrons in the triazole ring facilitates this adsorption. Future research could focus on designing derivatives with enhanced performance at higher temperatures or in different corrosive media. nih.gov
Chelation and Metal Ion Sensing : The thiol group and nitrogen atoms in the triazole ring can act as coordination sites for metal ions. This property could be exploited to develop new chelating agents for metal remediation or as colorimetric sensors for specific metal ions.
Material Science : The ability of these compounds to self-assemble on surfaces could be investigated for creating functionalized surfaces with specific properties, such as hydrophobicity or conductivity.
Corrosion Inhibition Efficiency of Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Reported Inhibition Efficiency (IE) | Reference |
|---|---|---|---|---|
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | Up to 89% at 298 K | researchgate.net |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | Effective reduction in corrosion rate | nih.gov |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1 M HCl | Effective reduction in corrosion rate | nih.gov |
| 3-substituted 1,2,4-triazole (3ST) | Steel | 2 M H₂SO₄ | Forms a protective polymolecular layer | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under alkaline conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yields the triazole core, followed by purification via crystallization (water-ethanol mixtures, ~65% yield) . Alternative methods involve S-alkylation using halogenated acetals with anhydrous K₂CO₃ in acetone, achieving ~83% yield after crystallization . Optimization strategies include extending reaction times, using high-purity solvents, and controlled temperature during recrystallization.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining precise molecular geometry and hydrogen bonding patterns . Complementary techniques include:
- FT-IR : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, with thiol protons appearing as broad singlets .
- Elemental Analysis : Validates purity and stoichiometry .
Q. What are the typical tautomeric forms of this compound, and how can they be distinguished experimentally?
- Methodological Answer : The compound exists in thione (C=S) and thiol (S–H) tautomeric forms. X-ray crystallography can resolve the dominant tautomer by locating hydrogen atoms on sulfur or nitrogen . Solution-phase studies (¹H NMR in DMSO-d₆) may show thiol proton signals (~13 ppm), while FT-IR can differentiate C=S (1200–1250 cm⁻¹) vs. S–H (2550–2600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations be applied to validate the molecular geometry of this compound derivatives?
- Methodological Answer : DFT/B3LYP with 6-31G(d,p) basis sets reliably predicts bond lengths and angles. Compare optimized geometries with SC-XRD data, focusing on sulfur-containing moieties (e.g., C–S bond length: ~1.68 Å experimentally vs. ~1.70 Å computationally). Discrepancies >0.02 Å may indicate limitations in basis set selection or solvent effects .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., MIC testing for antimicrobial activity) to compare derivatives .
- Purity Verification : Employ HPLC or mass spectrometry to rule out impurities affecting bioactivity .
- Structural Confirmation : Re-evaluate conflicting compounds via SC-XRD to ensure correct regiochemistry .
Q. How can computational methods assist in predicting the reactivity and regioselectivity of S-alkylation reactions involving this compound?
- Methodological Answer : Transition-state modeling with DFT (e.g., M06-2X/6-311++G(d,p)) identifies energy barriers for competing pathways. For example, alkylation at sulfur (vs. nitrogen) is favored due to lower activation energy (~15 kcal/mol), consistent with experimental S-alkylated product isolation .
Q. What are the critical considerations when designing coordination complexes using this compound as a ligand?
- Methodological Answer :
- Metal Selection : Soft metals (e.g., Cu(I), Ag(I)) preferentially bind to the thiolate form, while hard metals (e.g., Cd(II), Zn(II)) favor nitrogen coordination .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility and metal-ligand charge transfer .
- Stoichiometry Control : Maintain a 1:2 metal-to-ligand ratio to avoid polynuclear complexes, confirmed by Job’s plot analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
